![molecular formula C8H10 B039081 1,2-Dimethyl-13C2-benzene CAS No. 116599-62-3](/img/structure/B39081.png)
1,2-Dimethyl-13C2-benzene
Overview
Description
“1,2-Dimethyl-13C2-benzene” is a variant of the organic compound xylene . It is also known as o-Xylene . The compound is a derivative of benzene, with two methyl groups attached to the benzene ring at the 1 and 2 positions .
Synthesis Analysis
The synthesis of “1,2-Dimethyl-13C2-benzene” can be achieved through various methods. One such method involves the use of benzene derivatives with two or more substituents . Another method involves the use of a key precursor for ortho-Benzene Mimics .
Molecular Structure Analysis
The molecular structure of “1,2-Dimethyl-13C2-benzene” is represented by the linear formula C6H4(13CH3)2 . The compound has a molecular weight of 108.15 .
Chemical Reactions Analysis
“1,2-Dimethyl-13C2-benzene” can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions . It can also undergo addition reactions .
Physical And Chemical Properties Analysis
“1,2-Dimethyl-13C2-benzene” exhibits several physical and chemical properties. It has a boiling point of 143-145 °C and a melting point of -25–23 °C . The compound has a density of 0.886 g/mL at 25 °C . It also has a refractive index of 1.505 . The compound is non-polar and is immiscible with water but is readily miscible with organic solvents .
Scientific Research Applications
Synthesis of Metal-Organic Frameworks (MOFs)
1,2-Dimethyl-13C2-benzene can be used in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline compounds consisting of metal ions or clusters coordinated to organic ligands. They are known for their high porosity and large surface area, making them useful in a variety of applications .
Carbon Dioxide (CO2) Capture
MOFs synthesized using 1,2-Dimethyl-13C2-benzene have shown excellent CO2 adsorption capacity. This makes them suitable for applications in carbon capture and storage, a key technology for reducing greenhouse gas emissions .
Gas Separation
The high porosity of MOFs also allows for selective adsorption of gases. This property can be utilized in gas separation processes, such as the separation of CO2 from nitrogen .
Chemical Industry
1,2-Dimethyl-13C2-benzene is used in the chemical industry for the production of various chemicals. It can be used as a starting material in the synthesis of other compounds .
Thermodynamic Studies
The thermodynamic properties of 1,2-Dimethyl-13C2-benzene can be studied for a better understanding of its behavior under different conditions. This information can be useful in various fields, including materials science, chemical engineering, and physical chemistry .
Mechanism of Action
Safety and Hazards
“1,2-Dimethyl-13C2-benzene” is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It is harmful in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
1,2-di((113C)methyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=CC=C1[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480402 | |
Record name | 1,2-Dimethyl-13C2-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-13C2-benzene | |
CAS RN |
116599-62-3 | |
Record name | 1,2-Dimethyl-13C2-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116599-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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